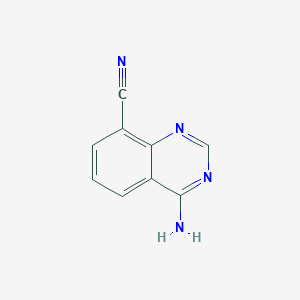

4-Aminoquinazoline-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

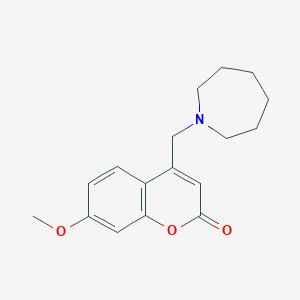

4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound with the molecular formula C9H6N4. It is a derivative of quinazoline, characterized by the presence of an amino group at the 4-position and a carbonitrile group at the 8-position.

Mecanismo De Acción

Target of Action

The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .

Mode of Action

This compound interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by this compound can lead to the suppression of these cellular processes .

Pharmacokinetics

It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.

Result of Action

This compound has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .

Análisis Bioquímico

Biochemical Properties

4-Aminoquinazoline-8-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The effects of this compound on cells are significant. It has been reported to inhibit the growth, proliferation, migration, and invasion of breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is known to inhibit the PI3K/AKT/mTOR pathway, which is essential for the growth of human breast cancers .

Métodos De Preparación

The synthesis of 4-Aminoquinazoline-8-carbonitrile can be achieved through various methods, including:

Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline scaffold.

Microwave-assisted reaction: This method utilizes microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

Metal-catalyzed reaction: Transition metals such as copper or iron are used to catalyze the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and efficiency.

Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases, improving the reaction rate and yield.

Análisis De Reacciones Químicas

4-Aminoquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of quinazoline derivatives with different oxidation states.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinazoline derivatives.

Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens or alkyl groups.

Major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states .

Aplicaciones Científicas De Investigación

4-Aminoquinazoline-8-carbonitrile has a wide range of scientific research applications, including:

Biology: It is used in the study of biological processes and pathways, particularly those involving quinazoline derivatives.

Medicine: It is used in the development of potential therapeutic agents, particularly those targeting cancer and other diseases.

Industry: It is used in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

4-Aminoquinazoline-8-carbonitrile can be compared with other similar compounds, such as:

4-Aminoquinoline: This compound has an amino group at the 4-position of the quinoline ring and is used as a precursor for the synthesis of antimalarial agents.

2-Substituted 4-Aminoquinazoline: These derivatives are potential dual inhibitors of EGFR and HER2, with applications in cancer therapy.

Propiedades

IUPAC Name |

4-aminoquinazoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYVZZEECYURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2641501.png)

![1-(chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)

![N-(butan-2-yl)-3-[1-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2641508.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2641517.png)